Tazobactam intermediate

Description

Contextual Significance of β-Lactamase Inhibition Mechanisms

β-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. patsnap.com Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. patsnap.com This disruption leads to a compromised cell wall and, ultimately, bacterial cell lysis. patsnap.com However, the widespread use of these antibiotics has led to the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes. patsnap.comnih.gov These enzymes hydrolyze the crucial β-lactam ring of the antibiotic, rendering it inactive. patsnap.com

To counter this resistance, β-lactamase inhibitors have been developed. wikipedia.org These compounds, while possessing little to no intrinsic antibacterial activity, are designed to inactivate β-lactamases, thereby protecting the partner antibiotic from degradation. wikipedia.orgdrugbank.com Tazobactam (B1681243) is a prominent member of this class, often combined with piperacillin (B28561) to treat a wide range of bacterial infections. drugbank.comwikipedia.orgpfizer.com It is particularly effective against class A β-lactamases, including the common TEM and SHV types. wikipedia.orgmedicines.org.uk

The fundamental strategy behind β-lactamase inhibitors is to act as a "suicide substrate." The inhibitor mimics the structure of a β-lactam antibiotic and is recognized by the β-lactamase. patsnap.com The enzyme begins its catalytic process on the inhibitor, but this interaction leads to the formation of a stable, covalent intermediate that effectively traps and inactivates the enzyme. patsnap.com This prevents the enzyme from destroying the actual antibiotic, allowing it to perform its function.

Fundamental Role of Tazobactam Intermediates in Drug Action

The inhibitory power of tazobactam lies in the complex series of chemical transformations it undergoes upon interacting with a serine β-lactamase. The process begins with the acylation of the active site serine residue of the enzyme by tazobactam's β-lactam ring, forming an initial acyl-enzyme complex. pnas.orgnih.gov This is a common step for both substrates and inhibitors.

However, unlike a typical substrate which would be quickly hydrolyzed and released, the tazobactam acyl-enzyme intermediate undergoes further reactions. A key step is the opening of the thiazolidine (B150603) ring, which leads to the formation of a crucial imine intermediate. nih.govacs.org This imine species is a branching point for several pathways. nih.gov It can tautomerize to form more stable cis- and trans-enamine intermediates. nih.govacs.org

Research using techniques like Raman crystallography has shown that tazobactam predominantly forms a chemically inert trans-enamine species with the SHV-1 β-lactamase. nih.govacs.org This stable trans-enamine intermediate is a significant factor in the prolonged inhibition of the enzyme. redemc.net The stability of this intermediate is thought to be enhanced by interactions between the sulfone and triazolyl groups of the tazobactam-derived structure and the enzyme's active site. redemc.net

| Intermediate Type | Description | Significance in Inhibition |

|---|---|---|

| Acyl-Enzyme Complex | Initial covalent adduct formed between tazobactam and the β-lactamase active site serine. | The first step in the inhibition pathway, common to both substrates and inhibitors. pnas.org |

| Imine Intermediate | Formed after the opening of the thiazolidine ring of the bound tazobactam. | A key, highly reactive branching point leading to various inhibitory species. nih.gov |

| trans-Enamine Intermediate | A more stable tautomer of the imine intermediate. | Considered a major species responsible for the potent and prolonged (transient) inhibition of the enzyme. nih.govacs.orgredemc.net |

| Fragmentation Products (e.g., Aldehydes) | Result from the breakdown of earlier intermediates. | Contribute to the complex, multi-step inactivation pathway. acs.orgasm.org |

Evolution of Research into Tazobactam Precursors and Pathways

Early synthetic routes for tazobactam have been reported starting from raw materials such as penicillin G and 6-aminopenicillanic acid (6-APA). google.comgoogle.com One common strategy involves using 6-APA to prepare a key intermediate, 6,6-dihydro penam (B1241934) sulphoxide acid diphenylcarbinol ester, through a series of reactions including esterification and oxidation. google.compatsnap.com A crucial subsequent step is the introduction of the triazole ring. google.com

The introduction of the 1,2,3-triazole moiety has been a focus of optimization. Some methods have utilized hazardous reagents like sodium azide (B81097) and flammable acetylene (B1199291) gas. chemicalpapers.com More recent research has explored safer and more efficient alternatives, such as the direct substitution of 1,2,3-triazole mediated by mercury (II) acetate (B1210297) or the use of organosilver compounds to avoid the formation of unwanted isomers. chemicalpapers.comresearchgate.net

Another key intermediate in some synthetic pathways is 2β-(1,2,3-Triazol-1-yl) methyl-2α-methyl-6,6-dihydropenicillin-3α-carboxylic acid diphenylmethyl ester. chemicalpapers.com The final steps of the synthesis typically involve oxidation of the sulfur atom to a sulfone and deprotection of the carboxylic acid group. google.com

The development of continuous flow chemistry has also been applied to tazobactam synthesis, offering improvements in safety, efficiency, and yield compared to traditional batch processes. acs.org This approach allows for better control over reaction conditions, particularly for potentially hazardous steps. acs.org

| Starting Material / Key Intermediate | Significance in Tazobactam Synthesis | Reference |

|---|---|---|

| 6-Aminopenicillanic acid (6-APA) | A common and readily accessible starting material for several synthetic routes. | google.comresearchgate.net |

| Penicillin G | An alternative, cheaper starting material, though routes can be complex. | google.comgoogle.com |

| 6,6-dihydro penam sulphoxide acid diphenylcarbinol ester | A key intermediate prepared from 6-APA in several synthetic pathways. | google.compatsnap.com |

| 2β-(1,2,3-Triazol-1-yl) methyl-2α-methyl-6,6-dihydropenicillin-3α-carboxylic acid diphenylmethyl ester | A crucial intermediate formed before the final oxidation and deprotection steps. | chemicalpapers.com |

| 2-Mercaptobenzothiazole (B37678) | Used in some synthetic routes for ring-opening reactions. | chemicalbook.com |

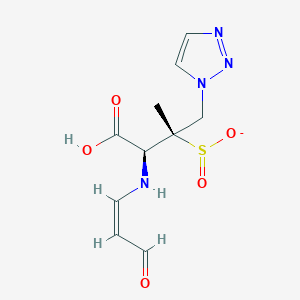

Structure

3D Structure

Properties

Molecular Formula |

C10H13N4O5S- |

|---|---|

Molecular Weight |

301.30 g/mol |

IUPAC Name |

(2S,3S)-4-hydroxy-2-methyl-4-oxo-3-[[(Z)-3-oxoprop-1-enyl]amino]-1-(triazol-1-yl)butane-2-sulfinate |

InChI |

InChI=1S/C10H14N4O5S/c1-10(20(18)19,7-14-5-4-12-13-14)8(9(16)17)11-3-2-6-15/h2-6,8,11H,7H2,1H3,(H,16,17)(H,18,19)/p-1/b3-2-/t8-,10-/m0/s1 |

InChI Key |

YGFMROFTTCPCKY-AARLMMRRSA-M |

Isomeric SMILES |

C[C@](CN1C=CN=N1)([C@H](C(=O)O)N/C=C\C=O)S(=O)[O-] |

Canonical SMILES |

CC(CN1C=CN=N1)(C(C(=O)O)NC=CC=O)S(=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tazobactam Intermediates

Diverse Synthetic Routes and Chemical Transformations

The synthesis of tazobactam (B1681243) intermediates involves a series of complex chemical reactions, starting from readily available precursors and culminating in the formation of the core penam (B1241934) sulfone structure functionalized with a triazole moiety.

Penicillanic Acid Derivatives as Core Precursors

The foundational starting material for many tazobactam synthesis routes is derived from penicillanic acid. A common precursor, 6-aminopenicillanic acid (6-APA), is often the initial building block. lookchem.comgoogle.com Through a sequence of reactions including esterification and oxidation, 6-APA is converted into key penicillanic acid sulfoxide (B87167) derivatives. google.com For instance, (2S,5R) 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester is a commercially available and crucial raw material in the synthesis of tazobactam. scholarsresearchlibrary.com

Another approach begins with 6,6-dihydropenam sulfoxide acid diphenylmethyl ester, which undergoes thermal cracking and chloromethylation to yield 2β-chloromethyl penicillanic acid diphenylmethyl ester. google.com The penam nucleus, a core structural feature, can exist in two primary conformations: open and closed. Synthetic strategies often target the "open" conformation, as it is considered the more active form. nih.gov The creation of (2,3)-alpha- and (2,3)-beta-methylenepenams serves as a method to lock the molecule into analogs of these open and closed conformations, respectively. nih.gov

Introduction and Functionalization of the Triazole Moiety

A defining feature of tazobactam is the 1,2,3-triazole ring. The introduction of this moiety is a critical step in the synthesis of its intermediates. researchgate.netmdpi.com One established method involves a [3+2] cycloaddition reaction. scholarsresearchlibrary.comevitachem.com For example, an azidomethylpenam diphenylmethyl ester can react with acetylene (B1199291) gas at elevated temperatures (80-85°C) or with vinyl acetate (B1210297) at higher temperatures (110°C) in an autoclave to yield the tazobactam diphenylmethyl ester. scholarsresearchlibrary.comevitachem.com

To circumvent the use of potentially hazardous reagents like sodium azide (B81097) and flammable acetylene gas, alternative methods have been developed. researchgate.net One such method utilizes an organosilver compound, specifically silver triazole, which reacts with a penam derivative to introduce the triazole ring, reportedly avoiding the formation of unwanted isomers and increasing the total yield. researchgate.net Another strategy involves the use of 2-triphenyl silicon-1,2,3-triazole, which simplifies the process and is considered safer. google.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has also revolutionized the synthesis of 1,2,3-triazoles, offering a reliable and regioselective process. rsc.org

The functionalization of the triazole ring itself has been explored to create derivatives with potentially enhanced properties. A series of 2β-[(4-substituted)-1,2,3-triazol-1-yl]methyl penicillanic acid sulfones have been synthesized and shown to possess significant in vitro inhibitory activity against various β-lactamases. jst.go.jp

Sulfone Formation Strategies in Penam Architectures

The oxidation of the sulfur atom in the penam ring to a sulfone is a crucial transformation in the synthesis of tazobactam intermediates, as the sulfone group is essential for its inhibitory activity. evitachem.com This oxidation is typically performed on a protected penicillanic acid derivative.

Potassium permanganate (B83412) is a commonly used oxidizing agent for this purpose. scholarsresearchlibrary.comgoogle.com For instance, an azidomethylpenam diphenylmethyl ester can be oxidized in situ with potassium permanganate to yield the corresponding azidomethylpenam sulfone diphenylmethyl ester. scholarsresearchlibrary.com Another approach utilizes an environmentally friendly hydrogen peroxide-cobalt acetate catalytic oxidation system, which is noted for its good reaction selectivity and high yield. google.com

Stereochemical Control in Intermediate Synthesis

The stereochemistry of the tazobactam molecule is critical for its biological activity. Therefore, maintaining precise stereochemical control throughout the synthesis of its intermediates is of utmost importance. unipv.it The desired stereoisomer of tazobactam possesses the (2S, 3S, 5R) configuration. scholarsresearchlibrary.com

Challenges in stereocontrol can arise during various stages of the synthesis. For example, the formation of unwanted isomers, such as those with the incorrect configuration at the C-3 position, can be a significant issue, leading to difficult purification processes. researchgate.net

Strategies to achieve stereochemical control include the use of stereocontrolled starting materials and the careful selection of reagents and reaction conditions to favor the formation of the desired diastereomer. For instance, the use of silver triazole in the introduction of the triazole moiety has been reported to avoid the formation of an undesirable isomer. researchgate.net The development of robust analytical methods to characterize and quantify stereoisomers is also essential for process control and quality assurance. unipv.it

Process Development and Optimization in Intermediate Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires significant process development and optimization to ensure efficiency, safety, and cost-effectiveness.

Recrystallization Techniques for Enhanced Purity and Yield

Recrystallization is a fundamental purification technique used to enhance the purity and yield of solid intermediates in the synthesis of tazobactam. mt.comlibretexts.org This method relies on the principle that the solubility of a compound in a solvent changes with temperature. libretexts.org By dissolving the crude intermediate in a suitable hot solvent and allowing it to cool slowly, pure crystals of the desired compound can be formed, leaving impurities behind in the solution. mt.com

The choice of solvent is critical for successful recrystallization. mt.com An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. libretexts.org Common solvents used for the recrystallization of tazobactam intermediates include ethers (like diethyl ether and isopropyl ether), toluene, ethyl acetate, methanol (B129727), ethanol, and acetone (B3395972), or mixtures thereof. google.com

Application of Ultrasonic Technology in Crystallization Processes

Sonocrystallization, the application of ultrasound to the crystallization process, is an emerging technique in pharmaceutical manufacturing that offers significant advantages for producing intermediates. asianpubs.orgresearchgate.netsyrris.com This non-invasive method uses acoustic cavitation—the formation, growth, and collapse of bubbles in the liquid—to induce nucleation at lower levels of supersaturation than required in conventional methods. syrris.comscispace.com The collapse of these bubbles creates localized hot spots with intense temperatures and pressures, which can overcome the energy barriers to nucleation. scispace.com

The primary benefits of applying ultrasonic technology to the crystallization of pharmaceutical intermediates include:

Reduced Induction Time: Ultrasound provides the energy for primary nucleation, accelerating the onset of crystallization. syrris.com

Narrower Metastable Zone Width (MSZW): Crystallization can be initiated at lower supersaturation levels, allowing for better control over the process. syrris.commdpi.com

Increased Nucleation Rate: The technology promotes the formation of a large number of small, uniform crystals, which is ideal for active pharmaceutical ingredients (APIs). syrris.commdpi.com

Improved Crystal Quality: Sonocrystallization can lead to the formation of crystals with a more regular habit and consistent structure. mdpi.com It can also prevent the formation of undesirable needle-like habits that can arise from high supersaturation conditions. asianpubs.org

Elimination of Seeding: In sterile operations, sonocrystallization can eliminate the need for external seed crystals. asianpubs.orgresearchgate.net

For complex organic molecules like tazobactam intermediates, which can be difficult to crystallize efficiently, sonocrystallization provides a means to control the final product quality. asianpubs.org By adjusting parameters such as sonication intensity and duration, the mean particle size of the crystals can be precisely controlled. mdpi.com This level of control is crucial for ensuring consistent product quality and optimizing downstream processing. A combination of ultrasound and vortex mixing can also be used to produce fine crystalline solids with a very narrow size distribution, a desirable characteristic for many pharmaceuticals. asianpubs.org

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., Infrared Spectroscopy)

Real-time monitoring of chemical reactions using in situ spectroscopy, a key component of Process Analytical Technology (PAT), is a powerful tool for understanding and controlling the synthesis of tazobactam intermediates. Continuous monitoring provides kinetic data that is instrumental for mechanistic analysis and process optimization. rsc.orgnih.gov

A notable application is the use of in situ Infrared (IR) spectroscopy for the precise preparation of high-purity diphenylmethyl 6α-bromopenicillanate, a key intermediate for tazobactam. acs.org This intermediate is synthesized from the reaction of 6α-bromopenicillanic acid with diphenyldiazomethane (DDM). Both the reactant (6α-bromopenicillanic acid) and the reagent (DDM) are unstable, making precise control of the reaction difficult with traditional offline analysis methods like HPLC or GC. acs.org This instability often leads to significant batch-to-batch variations in yield and purity. acs.org

By using in situ IR to monitor the reaction, researchers can track the consumption of reactants and the formation of the product in real-time, allowing for the precise determination of the reaction endpoint. This approach has led to a significant improvement in the consistency and quality of the final product. acs.org

Table 1: Comparison of Synthesis Results for Diphenylmethyl 6α-bromopenicillanate

| Method | Yield | Purity |

|---|---|---|

| Traditional Batch (Offline HPLC/GC) | 69.3–82.8% | 89.8–98.4% |

| In Situ IR Monitored | 82.7–83.1% | 97.3–98.5% |

Data sourced from Organic Process Research & Development. acs.org

The use of online PAT devices is also integrated into continuous synthesis methods for other tazobactam intermediates, where they monitor product composition and reaction parameters like temperature and pressure to ensure process stability and selectivity. google.com

Continuous Flow Chemistry Approaches for Intermediate Synthesis

Continuous flow chemistry, where reactants are continuously fed through microreactors, is revolutionizing the synthesis of tazobactam and its intermediates. scitube.io This technology offers substantial improvements in safety, efficiency, and product quality compared to traditional batch manufacturing. researchgate.netmdpi.combohrium.com The key advantages stem from the high surface-area-to-volume ratio in microreactors, which allows for superior heat and mass transfer, and precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net

A continuous flow process for a key ring-opening reaction in the synthesis of a tazobactam intermediate involved conveying penam sulfoxide diphenylmethyl ester and 2-mercaptobenzothiazole (B37678) through a continuous reactor at 140-150°C with a residence time of 10-20 minutes. google.com This method allows for precise temperature control, improving the reaction's selectivity. google.com

Data sourced from Organic Process Research & Development and MDPI. mdpi.comlookchem.comacs.org

By shifting to continuous flow, manufacturers can achieve a more reliable and environmentally friendly process, eliminating hazardous intermediates and reducing waste. scitube.io

Impurity Profiling and Control in Intermediate Manufacturing

The identification and control of impurities are critical aspects of manufacturing tazobactam intermediates to ensure the safety and efficacy of the final drug product. The complex, multi-step synthesis of β-lactam antibiotics can generate a variety of process-related impurities. researchgate.netfrontiersin.org

Identification of Process-Related Impurities

Process-related impurities in the manufacturing of tazobactam intermediates, particularly the tazobactam diphenylmethyl ester, have been identified using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netscholarsresearchlibrary.com These impurities can arise from side reactions, degradation of intermediates, or the presence of unreacted starting materials.

Some identified impurities in the synthesis of tazobactam diphenylmethyl ester include:

Isomers: The formation of unwanted and difficult-to-separate isomers is a known challenge in tazobactam synthesis. researchgate.net For instance, during the reaction of chloromethylpenam diphenylmethyl ester with sodium azide, a thiiranium intermediate can lead to a mixture of the desired product and an isomeric byproduct, (2S,3S,6R) 3-azido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, diphenylmethyl ester. scholarsresearchlibrary.com

Oxidation Byproducts: Over-oxidation can lead to the formation of impurities. lookchem.com In the synthesis of tazobactam diphenylmethyl ester, specific impurities such as (2S,3R,5R) 3-(Benzothiazole-2-thiomethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,4,4-dioxide, diphenylmethyl ester and (2S,3R,5R) 3-(Benzothiazole-2-sulfonylmethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid, 4,4-dioxide, diphenylmethyl ester have been synthesized and characterized. scholarsresearchlibrary.com

Degradation Products: Hydrolysis of the β-lactam ring is a common degradation pathway. researchgate.netwho.int Studies have identified a degradation impurity from the aqueous acetone mother liquor of tazobactam diphenylmethyl ester. scholarsresearchlibrary.com A specific degradation product, Tazobactam impurity A, has been synthesized and established as a national reference standard. cpu.edu.cn

Table 3: Selected Process-Related Impurities in this compound Synthesis

| Impurity Name/Type | Point of Origin | Analytical Method |

|---|---|---|

| (2S,3S,6R) 3-azido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid, diphenylmethyl ester (Isomer) | Reaction of chloromethylpenam diphenylmethyl ester with sodium azide | Characterized after synthesis scholarsresearchlibrary.com |

| (2S,3R,5R) 3-(Benzothiazole-2-sulfonylmethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid, 4,4-dioxide, diphenylmethyl ester | Oxidation byproduct | LC-MS, Synthesized for characterization scholarsresearchlibrary.com |

| Tazobactam impurity A | Degradation product | HPLC, MS, NMR cpu.edu.cn |

Strategies for Impurity Minimization and Removal

Effective strategies for controlling impurities involve optimizing the synthetic process and implementing robust purification methods.

Process Optimization: An improved synthesis process for tazobactam has been developed that provides a 40-45% higher yield compared to first-generation manufacturing processes, suggesting better control over side reactions and impurity formation. researchgate.netscholarsresearchlibrary.com The use of mixed solvents and controlled reaction temperatures (e.g., 70-90°C) in the thermal cracking ring-opening reaction can reduce the formation of byproducts like six-membered ring impurities. google.com

Continuous Flow Chemistry: As mentioned, continuous flow reactions can minimize impurity formation. The final deprotection step of tazobactam synthesis, when carried out in a microreactor, can increase the yield and reduce the formation of impurities. lookchem.comacs.org The enhanced control over reaction conditions in flow chemistry helps to prevent the formation of over-oxidation products and other side reactions. lookchem.com

Purification Techniques: Specific purification processes are employed to remove impurities from the final intermediate or API. One method for purifying crude tazobactam involves dissolving it in an aqueous inorganic alkali solution, decolorizing with activated carbon, and then precipitating the purified product by adding an organic solvent and adjusting the pH. google.com This process is designed so that impurities remain dissolved in the organic solvent, allowing for their effective removal and achieving impurity levels below 0.1%. google.com Crystallization from a mixture of solvents like dichloromethane (B109758) (DCM) and methyl tert-butyl ether (MTBE) is another strategy used to purify intermediates and remove impurities. tandfonline.com

These advanced synthetic and purification strategies are essential for ensuring the high purity of tazobactam intermediates, which is a prerequisite for producing a safe and effective final drug product.

Mechanistic Elucidation of Tazobactam Intermediate Interactions with β Lactamases

Formation and Characterization of Acyl-Enzyme Intermediates

The initial step in the inhibition of β-lactamases by tazobactam (B1681243) is the formation of a covalent acyl-enzyme intermediate. This occurs through the nucleophilic attack of the active site serine (Ser70 in many class A β-lactamases) on the carbonyl carbon of tazobactam's β-lactam ring. evitachem.combiorxiv.org This reaction is analogous to the initial step in the hydrolysis of β-lactam antibiotics. biorxiv.org

Kinetic studies have been instrumental in characterizing the formation and fate of tazobactam-β-lactamase intermediates. Tazobactam acts as a potent inhibitor of a wide range of β-lactamases, including those from functional groups 1, 2a, 2b, and 2b'. researchgate.netnih.gov Extended kinetic analyses with class A and C serine β-lactamases, such as PC1, TEM-2, and P99, have revealed that these enzymes are reversibly inhibited before eventual inactivation. researchgate.netnih.gov

The number of hydrolytic turnovers of tazobactam before the enzyme is inactivated varies significantly depending on the specific β-lactamase. For instance, the PC1 enzyme undergoes only 2 turnovers, while TEM-2 and P99 exhibit 125 and 50 turnovers, respectively. researchgate.netnih.gov In contrast, the CcrA metallo-β-lactamase shows a much higher number of turnovers, at 4,000, and is less effectively inhibited by tazobactam. researchgate.netnih.gov

Spectral studies have identified transient intermediates during the reaction of tazobactam with PC1, TEM-2, and CcrA β-lactamases. researchgate.netnih.gov These intermediates are associated with the hydrolysis of tazobactam and are characterized by specific chromophores. For the TEM-2 and PC1 enzymes, a chromophore absorbing at 288 nm is observed, while for CcrA, the intermediate absorbs at 270 nm. researchgate.netnih.gov The P99 cephalosporinase (B13388198), on the other hand, forms a stable complex with a UV maximum at 295 nm. researchgate.netnih.gov

The table below summarizes the kinetic parameters of tazobactam interaction with various β-lactamases.

| Enzyme | Functional Group | Turnovers Before Inactivation | Intermediate UV Absorption (nm) |

| PC1 | 2a | 2 | 288 |

| TEM-2 | 2b | 125 | 288 |

| P99 | 1 | 50 | 295 (stable) |

| CcrA | Metallo-β-lactamase | 4,000 | 270 |

Data sourced from kinetic studies of tazobactam with various β-lactamases. researchgate.netnih.gov

Following the initial acylation, the tazobactam intermediate undergoes a series of rearrangements within the active site, leading to the formation of transient species such as imine and enamine tautomers. nih.govacs.org The opening of the thiazolidine (B150603) ring of tazobactam results in an imine intermediate. nih.govacs.org This imine is a key branch point in the reaction pathway, as it can either hydrolyze to regenerate the active enzyme or tautomerize to form more stable cis- or trans-enamine species. nih.govacs.org

Raman microscopy studies on single crystals of SHV-1 β-lactamase have provided direct evidence for the formation of these intermediates. nih.govacs.orgacs.org These studies have shown that tazobactam predominantly forms a trans-enamine intermediate, which is a chemically inert species. nih.govacs.org In contrast, other inhibitors like sulbactam (B1307) and clavulanate form a mixture of trans-enamine, cis-enamine, and imine. nih.govacs.org The formation of the more stable trans-enamine by tazobactam is thought to contribute to its superior inhibitory activity. nih.gov

Molecular dynamics simulations have suggested that the conformation of the imine intermediate determines the subsequent population of enamine species. nih.gov In the case of tazobactam, the triazolyl ring of the imine intermediate is believed to be trapped in a pocket formed by Thr167 and Asn170, which restricts the rotation of the C5-C6 bond and favors the formation of the trans-enamine intermediate. nih.gov

The formation of the covalent acyl-enzyme intermediate induces conformational changes in both the inhibitor and the β-lactamase active site. X-ray crystallographic studies have revealed that the this compound, covalently bound to Ser70, adopts a trans-enamine configuration. researchgate.netiucr.org This conformation is stabilized by a network of hydrogen bonds and other interactions within the active site. nih.gov

Specifically, the sulfone and triazolyl groups of tazobactam play a crucial role in stabilizing the trans-enamine intermediate through favorable intra- and intermolecular interactions. acs.orgnih.gov For example, the tazobactam sulfone group can form an intramolecular hydrogen bond with its N4 atom, an interaction that is only possible in the protonated enamine intermediate and not the deprotonated imine. researchgate.net The triazolyl moiety also participates in stabilizing interactions. nih.gov This enhanced stabilization of the transient intermediate is considered a key factor in tazobactam's greater efficacy compared to sulbactam and clavulanic acid. nih.gov

In some cases, longer incubation times of the enzyme with tazobactam have led to the observation of a new, previously unreported conformation of the this compound, suggesting different stages along the deacylation pathway. researchgate.netiucr.org

Structural Analysis of Enzyme-Intermediate Complexes

High-resolution structural techniques have provided invaluable insights into the precise interactions between tazobactam intermediates and the active site of β-lactamases.

X-ray crystallography has been a cornerstone in visualizing the covalent complexes formed between tazobactam and various β-lactamases. By trapping and analyzing these complexes, researchers have been able to map out the detailed interactions in the active site.

Crystal structures of tazobactam bound to variants of SHV-1 β-lactamase, such as the deacylation-deficient E166A mutant, have been determined at high resolution. acs.orgnih.gov These structures confirm that tazobactam is covalently attached to the catalytic Ser70 and exists predominantly in the trans-enamine intermediate state. acs.orgnih.gov The electron density maps clearly define the conformation of the bound inhibitor, including the carboxylate moiety, the sulfone group, and the triazolyl ring. acs.org

These crystallographic studies have also highlighted the importance of specific amino acid residues in the active site for inhibitor binding and stabilization. For instance, in the CTX-M-15 β-lactamase, the this compound forms interactions with residues such as Ser70 and Lys73. researchgate.net In the BlaC β-lactamase from Mycobacterium tuberculosis, the stabilization of the sulfate (B86663) and triazolyl moieties of the trans-enamine adduct differs from that observed in the class A β-lactamase SHV-1. acs.org

The table below provides a summary of key X-ray crystallography studies on tazobactam-β-lactamase complexes.

| β-Lactamase | Resolution (Å) | Key Findings |

| SHV-1 E166A | 1.63 | Tazobactam bound as a stoichiometric trans-enamine intermediate. acs.orgnih.gov |

| CTX-M-15 | 0.91 | High-resolution structure with electron density indicative of a ring-opened imine intermediate. researchgate.net |

| TEM-171 | 2.30 | Observation of a new tazobactam conformation after longer incubation, suggesting different deacylation stages. iucr.orgrcsb.org |

| GES-2 | 1.65 | First structure of a carbapenemase in complex with a clinically important β-lactam inhibitor. nih.gov |

| S130G SHV-1 | 1.80 | Two reaction intermediates observed: an acyclic species and a Ser70-bound aldehyde. pdbj.orgrcsb.org |

Data compiled from various X-ray crystallography studies. acs.orgnih.goviucr.orgresearchgate.netrcsb.orgnih.govpdbj.orgrcsb.org

Raman crystallography, which combines Raman microscopy with X-ray crystallography, has emerged as a powerful tool for studying the dynamic processes of inhibitor-enzyme interactions in single crystals. nih.govacs.orgacs.org This technique allows for the identification and monitoring of different chemical species on the reaction pathway in real-time. acs.orgnih.gov

Raman studies have been crucial in distinguishing between the various transient intermediates of tazobactam, such as the imine and enamine tautomers. nih.govacs.org The trans-enamine intermediate exhibits a characteristic and relatively intense Raman band near 1595 cm⁻¹, which arises from the stretching motion of the O=C-C=C-NH moiety. acs.org The disappearance of the β-lactam ring carbonyl (C=O) peak provides evidence for the opening of the lactam ring prior to enamine formation. acs.org

Comparative Raman studies have shown that tazobactam forms a significantly larger population of the stable trans-enamine intermediate compared to sulbactam and clavulanic acid. nih.govacs.org This finding provides a molecular basis for the superior clinical performance of tazobactam. nih.govacs.org Furthermore, Raman data have revealed that the reaction of tazobactam with SHV-1 is nearly complete within 25 milliseconds, leading to a major population of the trans-enamine intermediate. acs.org

Comparative Structural Insights with Other β-Lactamase Inhibitor Intermediates (e.g., Sulbactam, Clavulanate)

The inhibitory superiority of tazobactam over other clinically used β-lactamase inhibitors, such as sulbactam and clavulanic acid, can be substantially attributed to the distinct nature and population of the covalent intermediates it forms upon reacting with β-lactamase enzymes. nih.govacs.orgnih.gov Studies utilizing Raman crystallography to examine the reaction of these inhibitors with wild-type SHV-1 β-lactamase have provided critical structural insights into the different intermediate pathways. nih.govnih.gov

The formation of a more significant population of the stable enamine intermediate by tazobactam correlates with its greater clinical efficacy. acs.orgnih.gov The unique structural feature of tazobactam, its triazole ring, is believed to play a crucial role in directing the reaction toward the more stable trans-enamine species, a mechanism further elucidated by computational studies. nih.gov These findings underscore that the efficacy of a mechanism-based inhibitor is not solely dependent on its initial binding but is critically influenced by the specific chemical nature and relative stability of the subsequent covalent intermediates formed within the enzyme's active site.

Table 1: Comparison of Acyl-Enzyme Intermediates with SHV-1 β-Lactamase

| Inhibitor | Predominant Intermediate(s) Formed | Characteristics of Intermediates | Reference |

|---|---|---|---|

| Tazobactam | trans-enamine | Predominantly a single, chemically inert, and stable species. | nih.gov, acs.org, nih.gov |

| Sulbactam | Mixture of trans-enamine, cis-enamine, and imine | Heterogeneous population including more labile species that can lead to hydrolysis. | nih.gov, acs.org, nih.gov |

| Clavulanate | Mixture of trans-enamine, cis-enamine, and imine | Heterogeneous population including more labile species that can lead to hydrolysis. | nih.gov, acs.org, nih.gov |

Computational Chemistry and Molecular Modeling of Intermediate Pathways

Computational chemistry and molecular modeling have become indispensable tools for dissecting the complex, transient pathways of β-lactamase inhibition. nih.govfrontiersin.org These methods provide a dynamic, atom-level view of the formation and stabilization of tazobactam intermediates within the enzyme active site, complementing experimental data from crystallography and spectroscopy. Techniques such as quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations allow for the investigation of reaction mechanisms, transition states, and the critical intermolecular interactions that govern inhibitor potency.

Quantum Mechanical Simulations of Reaction Mechanisms

Quantum mechanical (QM) methods are essential for studying processes that involve the breaking and forming of covalent bonds, such as the acylation and subsequent rearrangement of tazobactam within the β-lactamase active site. nih.govfrontiersin.org Due to the computational cost of applying QM to an entire enzyme, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations are often employed. nih.govacs.orgnih.gov In this approach, the reactive core—comprising the inhibitor intermediate and key active site residues—is treated with a high-accuracy QM method, while the surrounding protein environment is modeled using a more efficient MM force field. nih.govacs.orgnih.gov

Docking and Dynamics Studies of Enzyme-Intermediate Binding

Molecular docking and molecular dynamics (MD) simulations offer powerful insights into the non-covalent interactions that anchor the this compound within the β-lactamase active site and the conformational changes that occur during the reaction.

MD simulations have provided a compelling explanation for why tazobactam preferentially forms the stable trans-enamine intermediate while sulbactam does not. nih.gov A simulation of the tazobactam imine intermediate within the SHV-1 active site revealed that its distinctive triazolyl ring becomes trapped in a specific pocket through stable hydrogen bonds with residues Asn170 and Thr167. nih.gov This interaction effectively restricts the rotational freedom around the C5-C6 bond of the intermediate, sterically hindering the formation of the cis-enamine and guiding the tautomerization process exclusively toward the more stable trans-enamine product. nih.gov

Docking studies have further identified key residues involved in binding tazobactam across different β-lactamases. In a study with KPC-3, tazobactam was found to interact with Ser70, Thr235, and Thr237. Another MD simulation highlighted that a Thr235Ala substitution in the SHV-107 variant affected the binding of clavulanate but did not alter the inhibitory activity of tazobactam, suggesting different key interactions for the two inhibitors. nih.gov These computational studies collectively build a detailed picture of the binding modes and conformational energetics that define the this compound pathway, providing a structural rationale for its high potency.

Table 2: Key Amino Acid Residues in this compound Binding Identified by Computational Studies

| β-Lactamase | Interacting Residue(s) | Computational Method | Finding | Reference |

|---|---|---|---|---|

| SHV-1 | Asn170, Thr167 | Molecular Dynamics (MD) | Form stable hydrogen bonds with the triazolyl ring, restricting conformation and leading to trans-enamine formation. | nih.gov |

| KPC-3 | Ser70, Thr235, Thr237 | Molecular Docking | Identified as key interaction sites for tazobactam binding. | nih.gov |

| SHV-107 | Thr235 (via T235A mutation) | Molecular Dynamics (MD) | T235A substitution impacted clavulanate binding but not tazobactam inhibition, indicating differential binding modes. | nih.gov |

Analytical Techniques for Tazobactam Intermediate Characterization

Advanced Chromatographic Methods for Purity and Quantitative Analysis

Advanced chromatographic techniques are indispensable for ensuring the purity, potency, and quality of tazobactam (B1681243) intermediates and the final active pharmaceutical ingredient. These methods provide the high resolution and sensitivity required for separating complex mixtures, quantifying components, and identifying trace impurities.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantitative analysis of tazobactam and its intermediates. The development of a robust HPLC method involves a systematic optimization of chromatographic conditions to achieve adequate separation and quantification. Key parameters that are optimized include the stationary phase (typically a C18 or C8 column), mobile phase composition (often a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. jchr.orgijpsm.com

Validation of the developed HPLC method is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. ijpsm.commdpi.com This involves assessing several performance characteristics:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For tazobactam, linearity is often established over a specific concentration range, with correlation coefficients (r²) greater than 0.999 indicating a strong linear relationship. jchr.orgwho.int

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). who.intnih.gov For reliable methods, the %RSD is generally required to be less than 2%. jchr.orgwho.int

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage of the drug recovered is calculated. Acceptable recovery values are typically within the range of 98-102%. jchr.orgijpsm.com

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. who.int

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. jchr.org

Several studies have reported the development and validation of RP-HPLC methods for the simultaneous determination of piperacillin (B28561) and tazobactam in pharmaceutical formulations. ijpsm.comwho.int For instance, one method utilized a C8 column with a mobile phase of methanol (B129727) and water (55:45% v/v) and UV detection at 215 nm. who.int Another method employed a C18 column with a mobile phase of methanol and 0.1% orthophosphoric acid in water (85:15) at a flow rate of 0.7 ml/min and detection at 231 nm. jchr.org

Table 1: Example of HPLC Method Validation Parameters for Tazobactam Analysis

| Parameter | Typical Acceptance Criteria | Example Finding for Tazobactam |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9999 jchr.org |

| Precision (%RSD) | ≤ 2% | Intra-day: 0.69%, Inter-day: 1.20% who.int |

| Accuracy (% Recovery) | 98-102% | 99-101% jchr.org |

| LOD | Signal-to-noise ratio of 3:1 | 0.143 µg/ml jchr.org |

| LOQ | Signal-to-noise ratio of 10:1 | 0.435 µg/ml jchr.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for the structural confirmation of tazobactam intermediates and for the identification of unknown impurities.

In an LC-MS system, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum provides information about the molecular weight of the compound. For further structural elucidation, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule, which can be used to confirm its identity.

LC-MS methods have been developed for the simultaneous quantification of piperacillin and tazobactam in biological matrices, which can be adapted for the analysis of intermediates. nih.gov These methods often utilize a simple protein precipitation step for sample preparation, followed by chromatographic separation and MS/MS detection. nih.gov The high selectivity of MS/MS allows for the accurate quantification of analytes even in complex matrices. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures than conventional HPLC. This results in significantly improved resolution, sensitivity, and speed of analysis. When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes an exceptionally powerful tool for the analysis of tazobactam and its intermediates.

The advantages of UPLC-MS/MS include:

Higher Sensitivity: The sharper and narrower peaks produced by UPLC lead to higher signal-to-noise ratios, resulting in lower limits of detection and quantification.

Faster Analysis Times: The high efficiency of UPLC columns allows for rapid gradient elution, significantly reducing the run time per sample. A typical chromatographic run time can be as short as 8 minutes. nih.govresearchgate.net

Improved Resolution: UPLC provides superior separation of closely related compounds, which is crucial for the analysis of complex mixtures containing multiple intermediates and impurities.

UPLC-MS/MS methods have been developed and validated for the simultaneous determination of multiple β-lactam antibiotics, including piperacillin and tazobactam, in human plasma. nih.govresearchgate.netnih.gov These methods are characterized by their rapidity, high selectivity, and the requirement for a low sample volume. nih.govresearchgate.net For example, a UPLC-MS/MS method was developed with a linear range of 0.1-100 mcg/mL for tazobactam, with intraday and interday precision values being ≤17.3% and ≤17.4%, respectively. nih.gov

Table 2: Comparison of Chromatographic Techniques for Tazobactam Intermediate Analysis

| Technique | Primary Application | Key Advantages | Typical Run Time |

|---|---|---|---|

| HPLC-UV | Purity and quantitative analysis | Robust, widely available, cost-effective | 10-30 minutes |

| LC-MS | Structural confirmation, impurity identification | Provides molecular weight information, high specificity | 10-20 minutes |

| UPLC-MS/MS | Trace level quantification, high-throughput analysis | High sensitivity, fast analysis, superior resolution | < 10 minutes nih.govresearchgate.net |

Spectroscopic Methodologies for Process and Structural Insights

Spectroscopic techniques are vital for gaining real-time insights into the synthesis of tazobactam and for the structural elucidation of its intermediates. These methods provide information on the molecular vibrations and electronic transitions within a molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on its unique vibrational modes. mdpi.comazom.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting IR spectrum shows absorption bands at specific frequencies corresponding to the different functional groups present in the molecule. For tazobactam and its intermediates, the stretching vibration of the carbonyl group in the β-lactam ring is a characteristic feature, typically appearing around 1775-1780 cm⁻¹. acs.orgnih.gov The disappearance of this peak can indicate the opening of the β-lactam ring during a reaction. nih.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. azom.com When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy. This energy shift corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly useful for studying reactions in aqueous solutions and for identifying specific intermediates. For instance, Raman studies on the reaction of tazobactam with β-lactamase enzymes have identified key intermediates such as trans-enamine species, characterized by a broad band near 1595 cm⁻¹. acs.org

Raman crystallography has been employed to track the reactions of tazobactam in real-time within single crystals of β-lactamase, providing information about the chemical identity of intermediates, their relative populations, and their rates of formation and disappearance. acs.org

Table 3: Key Vibrational Frequencies for Tazobactam Intermediates

| Functional Group/Intermediate | Technique | Characteristic Frequency (cm⁻¹) | Significance |

|---|---|---|---|

| β-lactam Carbonyl | IR/Raman | ~1775-1780 acs.orgnih.gov | Indicates the intact β-lactam ring |

| trans-enamine Intermediate | Raman | ~1595 acs.org | Evidence of enzyme-inhibitor complex formation |

| Triazole Ring | Raman | ~1290 nih.gov | Used as an internal reference for quantifying intermediate populations nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection in Reaction Intermediates

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to electronic transitions from a ground state to an excited state. The technique is particularly useful for detecting and quantifying compounds containing chromophores (parts of a molecule that absorb light).

In the context of tazobactam, UV-Vis spectroscopy has been used to study the formation of transient intermediates during its reaction with β-lactamase enzymes. nih.gov The formation of these enzyme-associated intermediates can lead to the appearance of new chromophores that absorb light at specific wavelengths. For example, in spectral studies with different β-lactamases, chromophores absorbing at 270 nm and 288 nm were observed for reaction intermediates. nih.gov A stable complex with a UV maximum at 295 nm was also reported. nih.gov

UV-Vis spectroscopy is also a fundamental technique for the quantitative analysis of tazobactam in pharmaceutical formulations, often as part of an HPLC detection system. nih.govnih.gov Furthermore, spectrophotometric methods, such as the area under the curve method, have been developed for the simultaneous estimation of piperacillin and tazobactam. sphinxsai.com One such method selected the wavelength range of 208-216 nm for the analysis of tazobactam. sphinxsai.com

Table 4: UV-Vis Absorption Maxima of Tazobactam and its Intermediates

| Species | Wavelength (nm) | Context |

|---|---|---|

| Tazobactam | 208-216 sphinxsai.com | Quantitative analysis in formulations |

| Reaction Intermediate (with TEM-2 and PC1 β-lactamases) | 288 nih.gov | Detection of transient enzyme-inhibitor complex |

| Reaction Intermediate (with CcrA β-lactamase) | 270 nih.gov | Detection of transient enzyme-inhibitor complex |

| Stable Complex (with P99 cephalosporinase) | 295 nih.gov | Detection of a stable enzyme-inhibitor complex |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of key intermediates in the synthesis of tazobactam. This non-destructive analytical technique provides detailed information about the carbon-hydrogen framework of a molecule, allowing chemists to confirm the identity and purity of synthetic intermediates. Through the analysis of ¹H NMR and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and signal multiplicities, the precise molecular architecture can be elucidated.

In the synthesis of tazobactam, intermediates can be complex molecules with multiple stereocenters. NMR spectroscopy is crucial for verifying that the desired stereochemistry has been achieved and that no unintended isomers have been formed. For instance, during process development and impurity profiling of tazobactam synthesis, various related substances are identified. One such compound, an impurity of the Tazobactam diphenylmethyl ester intermediate, was isolated and its structure was confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. scholarsresearchlibrary.com

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For example, the signals for the aromatic protons of the diphenylmethyl protecting group typically appear in the downfield region (around 7.26-7.95 ppm), while the protons of the β-lactam core appear at characteristic chemical shifts. scholarsresearchlibrary.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its functional group and bonding environment. For example, the carbonyl carbons of the β-lactam ring and the ester group will appear significantly downfield due to the deshielding effect of the oxygen atoms. scholarsresearchlibrary.com

The detailed data obtained from these NMR analyses are critical for confirming the structure of intermediates and any process-related impurities.

¹H and ¹³C NMR Spectral Data for a Tazobactam Diphenylmethyl Ester-Related Impurity

| ¹H NMR (300 MHz, DMSO-d₆) | ¹³C NMR (300 MHz, DMSO-d₆) | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 1.33 (s, 3H) | CH₃ | 16.5 | Aliphatic Carbons |

| 3.34-3.80 (dd, 2H) | CH₂-CO | 46.8 | |

| 4.20-4.45 (dd, 2H) | S-CH₂ | 47.8 | |

| 5.25 (s, 1H) | CH-COO | 52.3 | |

| 5.26-5.28 (dd, 1H) | S-CH-N | 54.7 | |

| 6.97 (s, 1H) | (C₆H₅)₂CH | 65.4 | |

| 7.26-7.95 (m, 14H) | Ar-H | 78.6 | |

| 121.1 - 139.5 | Aromatic Carbons | ||

| 152.0 | Carbonyl/Imine Carbons | ||

| 165.3 | |||

| 165.7 | |||

| 171.3 | Ester Carbonyl |

Data sourced from a study on the synthesis and impurity profiling of Tazobactam. scholarsresearchlibrary.com

Novel Analytical Platform Development

The rapid and sensitive detection of key intermediates during a synthetic process is crucial for process optimization and quality control. Traditional methods like chromatography can be time-consuming. nih.gov This has spurred research into novel analytical platforms that offer faster and more efficient monitoring.

Nanoparticle-Based Sensing for Intermediate Detection

The development of nanoparticle-based sensors represents a promising frontier for the in-process detection of tazobactam intermediates. These sensors leverage the unique optical, electronic, and catalytic properties of nanomaterials to create highly sensitive and selective detection platforms. researchgate.netnih.gov While specific sensors for tazobactam intermediates are still an emerging area of research, the principles established for detecting other antibiotics and small molecules are directly applicable.

Nanomaterials, such as gold nanoparticles (AuNPs), silver nanoparticles (AgNPs), and quantum dots, can be functionalized with specific recognition elements that bind to the target intermediate. nih.govmdpi.com This binding event triggers a measurable change in the nanoparticle's physical properties, such as a shift in its surface plasmon resonance, leading to a visible color change (colorimetric sensing) or an alteration in an electrical signal (electrochemical sensing). mdpi.comjfda-online.com

Potential Mechanisms for Nanoparticle-Based Sensing:

Colorimetric Sensors: Gold or silver nanoparticles are often used in colorimetric assays. jfda-online.com When functionalized nanoparticles in a colloidal solution bind with the target this compound, they may aggregate. This aggregation changes the distance between the nanoparticles, causing a shift in the solution's color, which can be detected visually or with a simple spectrophotometer. jfda-online.com This approach offers the potential for rapid, instrument-free detection.

Electrochemical Sensors: These sensors use nanomaterials to modify an electrode surface, enhancing its conductivity and surface area. mdpi.com The surface can be functionalized to selectively bind the this compound. This binding event can alter the electrochemical response of the electrode, such as the current or potential, providing a quantifiable signal proportional to the intermediate's concentration. The integration of nanomaterials significantly improves the sensitivity and limit of detection of these sensors. mdpi.com

The development of such platforms could enable real-time monitoring of the tazobactam synthesis process, allowing for tighter control over reaction conditions and impurity formation, ultimately leading to a more efficient and robust manufacturing process.

Derivatization and Structure Activity Relationship Studies of Tazobactam Intermediates

Chemical Modifications and Analog Synthesis from Key Intermediates

The synthesis of tazobactam (B1681243) involves several key intermediates that serve as versatile platforms for chemical modification and the generation of analog libraries. These intermediates provide a foundation for introducing a variety of substituents to probe their effects on β-lactamase inhibition.

One notable example involves the synthesis of a series of 2β-[(4-substituted)-1,2,3-triazol-1-yl]methyl penicillanic acid sulfones. These compounds were designed to explore the impact of modifications to the triazole ring of tazobactam. Many of these derivatives demonstrated significant in vitro inhibitory activity against penicillinases and cefotaximases nih.gov. A particularly interesting analog from this series, 2β-[(4-pyridiniummethyl)-1,2,3-triazol-1-yl]-6,6-dihydropenicillanate 1,1-dioxide, when combined with piperacillin (B28561), exhibited potent synergistic activity against bacteria producing plasmid-mediated β-lactamases nih.gov.

The synthetic pathways to tazobactam offer access to several key intermediates that can be derivatized. Common synthetic routes often start from 6-aminopenicillanic acid (6-APA) and proceed through intermediates such as 6,6-dihydro penam (B1241934) sulphoxide acid diphenylcarbinol ester google.comgoogle.com. Further steps involving thermal cracking and chloromethylation yield 2β-chloromethyl penicillanic acid diphenylmethyl ester, which can then be converted to 2β-azidomethyl penicillanic acid diphenylmethyl ester google.comscholarsresearchlibrary.com. Oxidation of this azide (B81097) intermediate produces the corresponding sulfone, a direct precursor to the triazole ring formation. Each of these intermediates presents opportunities for introducing chemical diversity.

For instance, the azidomethylpenam sulfone diphenylmethyl ester is a critical juncture where different alkynes can be used in the [3+2] cycloaddition reaction to generate a variety of triazole-substituted analogs scholarsresearchlibrary.com. This allows for the exploration of how different substituents on the triazole ring influence the inhibitory properties of the final compound.

The table below summarizes some of the key intermediates in tazobactam synthesis that have been utilized for the generation of novel derivatives.

| Key Intermediate | Potential Modifications | Reference |

| 6,6-dihydro penam sulphoxide acid diphenylcarbinol ester | Modifications at the C6 position | google.com |

| 2β-chloromethyl penicillanic acid diphenylmethyl ester | Substitution of the chloro group with various nucleophiles | google.comscholarsresearchlibrary.com |

| 2β-azidomethyl penicillanic acid diphenylmethyl ester-1,1-dioxide | Cycloaddition with a variety of alkynes to form different triazoles | scholarsresearchlibrary.com |

| Penicillanic acid sulfone | Introduction of different substituents at the 2β-methyl position | nih.gov |

Design Principles for Modulating Intermediate Stability and Enzyme Inhibition

One of the critical intermediates in the inhibition of class A β-lactamases by penam sulfones is the trans-enamine intermediate nih.govnih.gov. The formation of this intermediate involves the opening of both the β-lactam and thiazolidine (B150603) rings nih.gov. The stability of this trans-enamine intermediate is a crucial determinant of the duration of enzyme inhibition. A longer-lived intermediate translates to a more sustained inactivation of the β-lactamase.

Research has focused on strategies to stabilize this trans-enamine intermediate. One successful approach has been the rational design of inhibitors with side chains that can form additional stabilizing interactions within the enzyme's active site nih.gov. For example, the synthesis of a penam sulfone analog, SA2-13, which features a carboxyl linker at the C2 position, demonstrated enhanced stabilization of the trans-enamine intermediate. This was achieved through the formation of an additional salt-bridge with a key lysine (B10760008) residue (K234) and hydrogen bonds with other active site residues (S130 and T235) in the SHV-1 β-lactamase nih.gov. Kinetic studies revealed that SA2-13 is released from the enzyme approximately 10 times more slowly than tazobactam, highlighting the success of this design strategy nih.gov.

The following principles are central to the design of tazobactam analogs with modulated intermediate stability and enzyme inhibition:

Stabilization of the trans-enamine intermediate: Introducing functional groups on the inhibitor scaffold that can form additional non-covalent interactions (e.g., hydrogen bonds, salt bridges) with active site residues of the β-lactamase can prolong the lifetime of the inhibitory intermediate nih.gov.

Modification of the C2 side chain: The length and chemical nature of the side chain at the C2 position of the penam sulfone core have a profound effect on the formation and stability of the trans-enamine intermediate. Altering the linker length and composition can either enhance or diminish the stability of this key intermediate nih.gov.

Targeting specific enzyme conformations: The design of inhibitors can be guided by the desire to trap the enzyme in a specific, inactive conformation. The formation of the covalent adduct with the inhibitor can induce conformational changes in the enzyme that are unfavorable for catalysis.

The table below outlines some of the key interactions and their impact on the stability of the enzyme-inhibitor complex.

| Interaction | Residues Involved (example: SHV-1) | Effect on Intermediate Stability | Reference |

| Salt Bridge | K234 | Enhanced stabilization | nih.gov |

| Hydrogen Bonding | S130, T235, N132, N170 | Increased stability | nih.gov |

| Covalent Acylation | S70 | Initial formation of the acyl-enzyme intermediate | biorxiv.org |

Exploration of Penam Sulfone Derivatives with Modified Side Chains

The modification of side chains on the penam sulfone scaffold has been a fruitful area of research for developing new β-lactamase inhibitors with improved activity and spectrum. These modifications can influence the inhibitor's affinity for the enzyme, its reactivity, and the stability of the resulting covalent adducts.

One area of exploration has been the synthesis of penam sulfone derivatives with 2β-substituted-oxyimino and -hydrazone substituents nih.gov. The oxime-containing penam sulfones were found to be potent inhibitors of the TEM-1 and CTX-1 class A β-lactamases, although they showed more moderate activity against the class C cephalosporinase (B13388198) from Pseudomonas aeruginosa nih.gov. In contrast, the hydrazone derivatives were generally less active. Many of these modified penam sulfones were able to enhance the antibacterial activity of piperacillin and ceftazidime (B193861) against bacterial strains producing TEM-1 and CTX-1 enzymes nih.gov.

Another strategy has involved the synthesis of 2β-alkenyl penam sulfones acs.org. The inhibitory activity of these compounds was found to be highly dependent on the nature of the substituent on the alkenyl group. The (Z)-2β-acrylonitrile penam sulfone, Ro 48-1220, emerged as a particularly potent inhibitor from this class. This compound was notable for its ability to enhance the activity of ceftriaxone (B1232239) against a broad range of bacteria producing β-lactamases, including those that produce class C cephalosporinases, which is an unusual characteristic for penam sulfones acs.org.

The length and composition of the C2 side chain have also been shown to be critical for inhibitory activity. In a study of analogs of the inhibitor SA2-13, it was demonstrated that modifying the carboxyl linker length had a significant impact on the formation and stability of the trans-enamine intermediate nih.gov. Increasing the linker length by one carbon atom allowed for better capture of this intermediate, while shortening the linker prevented its formation nih.gov.

The following table summarizes the inhibitory activity of selected penam sulfone derivatives with modified side chains against different β-lactamases.

| Derivative Class | Example Substituent | Target β-Lactamase(s) | Inhibitory Activity | Reference |

| 2β-substituted-oxyimino | Various oximes | TEM-1, CTX-1 | Strong inhibition | nih.gov |

| 2β-substituted-hydrazone | Various hydrazones | TEM-1, CTX-1 | Less active than oximes | nih.gov |

| 2β-alkenyl | (Z)-acrylonitrile (Ro 48-1220) | Class A and Class C | Potent and broad-spectrum | acs.org |

| C2 side chain analogs | Carboxyl linkers of varying length | SHV-1 | Length-dependent stability of the trans-enamine intermediate | nih.gov |

Formation of Coordination Frameworks Involving Tazobactam Scaffolds

A novel and promising area of research is the use of tazobactam and its derivatives as building blocks for the construction of coordination frameworks, also known as metal-organic frameworks (MOFs). These materials are formed by the self-assembly of metal ions or clusters with organic ligands, creating extended, often porous, structures. The incorporation of a bioactive molecule like tazobactam into a coordination framework can lead to new materials with unique properties and potential applications.

A significant development in this area has been the synthesis and characterization of two novel silver(I)-tazobactam frameworks, designated as [Ag(I)-Tazo] and [Ag(I)-Tazo2] nih.gov. These frameworks were prepared using mechanochemistry, a solvent-free and environmentally friendly synthetic method. These represent the first reported crystal structures of tazobactam coordinating to a metal center nih.gov.

The structural analysis of these frameworks revealed distinct coordination modes and network topologies. In [Ag(I)-Tazo], the tazobactam molecule acts as a linker, coordinating to the silver(I) ions to form a 3D framework nih.gov. In [Ag(I)-Tazo2], a more complex structure is observed, consisting of a combination of 2D layers and 1D chains nih.gov.

A key finding from this research is that these silver(I)-tazobactam frameworks exhibit enhanced antimicrobial activity compared to tazobactam alone nih.gov. This is attributed to a synergistic effect between the tazobactam and the silver ions, both of which have antimicrobial properties. The coordination of tazobactam to the silver centers may also influence its interaction with β-lactamases. Among the microorganisms tested, Pseudomonas aeruginosa was found to be the most sensitive to both tazobactam and the new silver-tazobactam frameworks nih.gov.

This work demonstrates the potential of tazobactam as a multifunctional linker for the design of antibiotic coordination frameworks. The ability to create stable, crystalline materials with enhanced biological activity opens up new possibilities for the development of novel antimicrobial agents and materials.

The table below details the properties of the reported silver(I)-tazobactam coordination frameworks.

| Framework | Metal Ion | Tazobactam Role | Dimensionality | Key Feature | Reference |

| [Ag(I)-Tazo] | Silver(I) | Linker | 3D | Enhanced antimicrobial activity | nih.gov |

| [Ag(I)-Tazo2] | Silver(I) | Linker | 2D + 1D | Complex network structure | nih.gov |

Intellectual Property Landscape and Patent Strategies for Tazobactam Intermediates

Analysis of Patent Literature on Synthetic Routes and Intermediate Forms

The synthesis of Tazobactam (B1681243) has evolved through several patented routes, each aiming to improve yield, purity, and cost-effectiveness. The patent literature reveals a focus on novel intermediates and specific process steps that offer advantages over previous methods.

Initial synthetic pathways to Tazobactam were disclosed in U.S. Patent No. 4,562,073. newdrugapprovals.org Since then, numerous patents have been granted for alternative and improved processes. These synthetic strategies can be broadly categorized based on the starting material, with 6-aminopenicillanic acid (6-APA) and potassium penicillin G being two common precursors. google.comgoogle.com

One patented approach starting from 6-APA involves the preparation of a key intermediate, 6,6-dihydro penam (B1241934) sulphoxide acid diphenylcarbinol ester, through a series of reactions including esterification and oxidation. google.compatsnap.com Subsequent steps to introduce the triazole ring and perform oxidation and deprotection lead to the final Tazobactam product. google.com Variations in this route focus on improving specific transformations. For instance, the use of a phase transfer catalyst has been patented to enhance reaction rates and product purity. google.com Similarly, the adoption of an environmentally friendlier hydrogen peroxide-cobalt acetate (B1210297) catalytic oxidation system has been claimed for its high yield and selectivity. google.com

Patents have also been granted for the preparation of specific crystalline forms of Tazobactam intermediates, which can offer advantages in terms of stability and purity. newdrugapprovals.org For example, U.S. patents 6,660,855, 7,692,003, and 7,547,777 claim processes for preparing crystalline intermediates that are useful in the synthesis of Tazobactam. newdrugapprovals.org

The table below summarizes key patented synthetic routes and the intermediates involved.

| Patent/Source | Starting Material | Key Intermediate(s) | Key Process Feature(s) |

| U.S. Patent 4,562,073 | Penicillanic acid derivatives | Penam derivatives | Initial disclosure of Tazobactam and its synthesis. newdrugapprovals.org |

| CN102020663B | 6-APA | 6,6-dihydro penam sulphoxide acid diphenylcarbinol ester | Use of a phase transfer catalyst; hydrogen peroxide-cobalt acetate oxidation. google.com |

| CN102643292A | 6,6-dihydropenam sulfoxide (B87167) acid diphenylmethyl ester | 2β-chloromethyl penicillanic acid diphenylmethyl ester-1,1-dioxide | Addition of a sulfur atom oxidation step to prevent six-membered ring byproduct formation. google.com |

| U.S. Patent 7,273,935 | A protected 2α-methyl-2β-halomethyl penam-3α-carboxylate | A cyclized intermediate | Cyclization using agents like HCl or HBr and sodium nitrite. newdrugapprovals.org |

| U.S. Patent 6,936,711 | A protected 2α-methyl-2β-halomethyl penam-3α-carboxylate 1,1-dioxide | Protected Tazobactam | Reaction with 1,2,3-triazole using a base. newdrugapprovals.org |

| CN110483498B | Penicillanic acid diphenyl methyl ester sulfoxide | Azetidinone sulfenic acid intermediate | Use of a mixed solvent system to improve yield and purity in the ring-opening step. google.com |

Strategies for Protecting Novel Intermediate Preparations and Derivatives

Protecting intellectual property is crucial in the competitive pharmaceutical landscape. For Tazobactam intermediates, companies employ several strategies to safeguard their innovations.

Patenting Novel Synthetic Routes: A primary strategy is to patent an entire novel synthetic route. This provides broad protection covering the sequence of steps and the reagents used. By demonstrating novelty, non-obviousness, and utility, companies can secure exclusive rights to their manufacturing process.

Claiming Specific Intermediates: Patents are often sought for novel chemical entities that are key intermediates in the synthesis of Tazobactam. Even if the final product is known, a new and useful intermediate can be patentable, effectively blocking competitors from using that specific pathway.

Process Patents for Improved Purity and Yield: Innovations that lead to a higher purity profile or a significantly improved yield of an intermediate can also be patented. For example, a patented process might involve a novel purification method, the use of a specific catalyst, or reaction conditions that minimize the formation of impurities. google.com One patent, for instance, describes a process for isolating Tazobactam with a reduced content of m-cresol, a common impurity. newdrugapprovals.org

Patenting Derivatives of Intermediates: Another strategy involves creating and patenting derivatives of key intermediates. These derivatives might be used in alternative synthetic routes or could be developed as products in their own right. This approach can create a broad intellectual property portfolio around the core chemical scaffold.

Regulatory Considerations for Intermediate Process Development

The development of a process for a pharmaceutical intermediate is governed by stringent regulatory requirements to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The U.S. Food and Drug Administration (FDA) and other regulatory bodies worldwide have established Good Manufacturing Practice (GMP) guidelines that must be followed for the manufacture of APIs and their intermediates. fda.gov A key consideration is the control of the manufacturing process to ensure consistency and to minimize impurities.

Regulatory authorities require a thorough understanding of the manufacturing process, including the identification of critical process parameters that can impact the quality of the intermediate. fda.gov This includes defining the starting materials and ensuring their quality, as a lack of control over starting materials can lead to the carry-over of impurities into the final API. up.pt

The impurity profile of the final API is a critical aspect of regulatory review. fda.gov Therefore, the process for preparing intermediates must be designed to control the formation of potential impurities. This includes byproducts from side reactions and residual solvents or reagents. Any changes to the synthetic process during the lifecycle of the product, such as a change in the supplier of a starting material, may require regulatory notification or approval. up.pt

ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines, such as Q7A and Q11, provide a framework for the development and manufacture of drug substances. fda.goveuropa.eu These guidelines emphasize a science- and risk-based approach to process development, encouraging a deep understanding of the chemical transformations and the potential for impurity formation.

For Tazobactam intermediates, this means that any new synthetic route or process modification must be thoroughly validated to demonstrate that it consistently produces an intermediate of the required quality. fda.gov This includes characterization of the intermediate, development of analytical methods for quality control, and stability testing. The flow of materials and personnel within the manufacturing facility should also be designed to prevent contamination or mix-ups. fda.gov

Future Directions in Tazobactam Intermediate Research

Emerging Technologies for Enhanced Synthetic Efficiency

The synthesis of the tazobactam (B1681243) intermediate is poised for significant advancements through the adoption of innovative technologies aimed at improving efficiency, safety, and environmental footprint. Key among these are continuous flow chemistry and chemoenzymatic synthesis.

Continuous Flow Chemistry:

Continuous flow chemistry represents a paradigm shift from traditional batch processing. researchgate.net In this approach, reactants are continuously fed into a reactor system, and the product is continuously removed. nih.gov This methodology offers several advantages for the synthesis of tazobactam intermediates, including enhanced safety by minimizing the volume of hazardous materials at any given time, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for seamless integration of reaction and purification steps. nih.govscitube.io

| Technology | Advantages for Tazobactam Intermediate Synthesis | Reported Improvements |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, better reaction control, potential for automation and integration. nih.govscitube.io | Increased total yield from 30.93% to 37.09%; significant reduction in reaction time. researchgate.netfigshare.com |